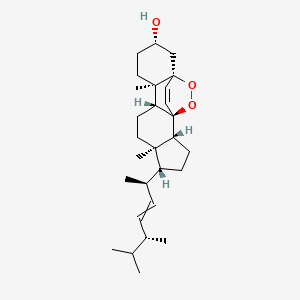

5,8-Ergosta-6,22-dien-3-ol, 5,8-epidioxy-

Description

Propriétés

Formule moléculaire |

C28H44O3 |

|---|---|

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |

InChI |

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 |

Clé InChI |

VXOZCESVZIRHCJ-SSMQBEIBSA-N |

SMILES isomérique |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |

SMILES canonique |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le peroxyde d'ergostérol peut être synthétisé à partir de l'ergostérol par l'intermédiaire d'un initiateur radicalaire catalytique (phloxine B) en présence d'oxygène et de lumière visible, ce qui donne lieu à une réaction de Diels-Alder hétéro avec d'excellents rendements (rendement isolé de 93 %) . De plus, des réactions d'estérification du peroxyde d'ergostérol avec des acides carboxyliques, des chlorures d'acyle ou des anhydrides ont été utilisées pour produire divers dérivés .

Méthodes de production industrielle : La production industrielle du peroxyde d'ergostérol implique souvent l'extraction de sources naturelles telles que les champignons médicinaux. Des techniques telles que l'extraction par fluide supercritique, l'extraction assistée par micro-ondes et l'extraction par ultrasons utilisant des solvants organiques (par exemple, le n-hexane, le dichlorométhane, le méthanol) sont couramment utilisées .

Analyse Des Réactions Chimiques

Types de réactions : Le peroxyde d'ergostérol subit diverses réactions chimiques, notamment :

Oxydation : Conversion en d'autres peroxydes ou oxydes.

Réduction : Réduction de la liaison peroxyde pour produire de l'ergostérol.

Substitution : Réactions d'estérification et de type SN2 pour former des dérivés.

Réactifs et conditions courants :

Oxydation : Oxygène moléculaire et initiateurs radicalaires.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Substitution : Acides carboxyliques, chlorures d'acyle, anhydrides et nucléophiles.

Principaux produits :

Oxydation : Divers oxydes d'ergostérol.

Réduction : Ergostérol.

Substitution : Esters de peroxyde d'ergostérol et autres dérivés.

4. Applications de la recherche scientifique

Le peroxyde d'ergostérol a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans les processus cellulaires et sa localisation dans les cellules.

Médecine : Exhibe une activité antiproliférative contre les lignées cellulaires cancéreuses, y compris le cancer du sein triple négatif.

5. Mécanisme d'action

Le peroxyde d'ergostérol exerce ses effets par le biais de multiples mécanismes :

Activité anticancéreuse : Induit l'apoptose et module le cycle cellulaire dans les cellules cancéreuses. .

Cibles moléculaires : Les cibles comprennent la glutaminase 1 (GLS1), qui est impliquée dans l'hydrolyse de la glutamine, et diverses voies de signalisation liées à la survie et à la prolifération des cellules cancéreuses.

Applications De Recherche Scientifique

Ergosterol peroxide has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.

Biology: Studied for its role in cellular processes and localization within cells.

Medicine: Exhibits antiproliferative activity against cancer cell lines, including triple-negative breast cancer.

Mécanisme D'action

Ergosterol peroxide exerts its effects through multiple mechanisms:

Anticancer Activity: Induces apoptosis and modulates the cell cycle in cancer cells. .

Molecular Targets: Targets include glutaminase 1 (GLS1), which is involved in glutamine hydrolysis, and various signaling pathways related to cancer cell survival and proliferation.

Comparaison Avec Des Composés Similaires

Le peroxyde d'ergostérol est unique parmi les stéroïdes de type ergostane en raison de son pont peroxyde, qui est crucial pour son activité biologique . Des composés similaires incluent :

Ergostérol : Le composé parent sans le pont peroxyde, présentant une activité biologique moindre.

Stéroïdes de type ergostane : D'autres dérivés ayant des activités biologiques variables, souvent dépourvus du pont peroxyde.

Le peroxyde d'ergostérol se distingue par ses puissantes propriétés anticancéreuses et antimicrobiennes, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.